(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole ring fused with a brominated dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole with 3-bromo-4-(dimethylamino)benzaldehyde under basic conditions to form the intermediate. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE is studied for its potential as a fluorescent probe due to its conjugated system, which can be used in imaging and diagnostic applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, while the brominated dimethylaminophenyl group can interact with proteins, affecting their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE
- Organochlorine compounds
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]PROP-2-ENENITRILE apart from similar compounds is its unique combination of a benzodiazole ring and a brominated dimethylaminophenyl group. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H15BrN4 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C18H15BrN4/c1-23(2)17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,1-2H3,(H,21,22)/b13-9+ |
InChI Key |
ZFFDVFGGHZHMBA-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
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